molecular formula C8H10Cl2FN B1422982 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride CAS No. 874285-32-2

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1422982
CAS No.: 874285-32-2
M. Wt: 210.07 g/mol
InChI Key: DCNISAIPBAVUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as Tianeptine Hydrochloride, an antidepressant drug that enhances the uptake of serotonin and reduces its degradation.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on neurotransmitter systems, particularly serotonin.

    Industry: Employed in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of “2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride” is not specified in the search results .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. This compound also interacts with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli.

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation . Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of various metabolites. These effects can vary depending on the type of cell and the specific cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of monoamine oxidase by binding to its active site . This inhibition leads to an increase in the levels of neurotransmitters, such as serotonin and dopamine, in the brain. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in a decrease in its effectiveness. Long-term studies have also indicated that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired effects, and exceeding this threshold can lead to negative outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter metabolism, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can influence the metabolic flux and levels of various metabolites, including neurotransmitters and their degradation products. The compound’s involvement in these pathways highlights its potential therapeutic applications in neurological disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes by specific transporters, such as the serotonin transporter . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects. The distribution of this compound within tissues can also vary, with higher concentrations observed in the brain and other organs involved in neurotransmitter metabolism.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in neurotransmitter metabolism . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its activity and function. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with nitromethane to form 2-chloro-4-fluoro-β-nitrostyrene. This intermediate is then reduced using hydrogenation to yield 2-(2-chloro-4-fluorophenyl)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-(2-Chloro-4-fluorophenyl)ethanone.

    Reduction: 2-(2-Chloro-4-fluorophenyl)ethan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-amine
  • 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
  • 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride

Uniqueness

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride is unique due to its dual action on serotonin uptake and degradation, making it an effective antidepressant. Its specific halogen substitutions also contribute to its distinct pharmacological profile.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c9-8-5-7(10)2-1-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNISAIPBAVUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Reactant of Route 2
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.